

A Comparative Guide to ecMetAP-IN-1 and Its Analogues: Synthesis and Activity

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis and in vitro activity of **ecMetAP-IN-1** and its analogues, potent inhibitors of Escherichia coli methionine aminopeptidase (ecMetAP). The data presented is based on the seminal work by Schiffmann et al. in the Journal of Medicinal Chemistry, 2006. Methionine aminopeptidases are crucial for bacterial survival, making them attractive targets for the development of novel antibacterial agents.

Summary of Inhibitor Activity

ecMetAP-IN-1, also identified as compound 17 in the aforementioned study, demonstrates significant inhibitory potency against ecMetAP. A structure-activity relationship (SAR) study was conducted by synthesizing a series of analogues to explore the chemical space around the 2-(1H-benzo[d][1][2][3]triazol-1-yl)aniline scaffold and to identify key molecular features influencing inhibitory activity. The inhibitory activities, expressed as IC50 values, are summarized in the table below.



Compound ID	Analogue Description	IC50 (μM)
ecMetAP-IN-1 (17)	2-(1H-benzo[d][1][2][3]triazol- 1-yl)aniline	2.086
Analogue A	[Structure Description]	[Value]
Analogue B	[Structure Description]	[Value]
Analogue C	[Structure Description]	[Value]
Analogue D	[Structure Description]	[Value]
Note: The specific structures and IC50 values for analogues A-D are not publicly available and would require access to the full publication by Schiffmann et al. (2006).		

Synthesis Protocols

The synthesis of **ecMetAP-IN-1** and its analogues generally proceeds through a key step involving the reaction of a substituted o-phenylenediamine with a benzotriazole precursor. The general synthetic scheme is outlined below.

General Synthesis of 2-(1H-benzo[d][1][2][3]triazol-1-yl)aniline Analogues

A solution of the appropriately substituted o-phenylenediamine is reacted with a suitable benzotriazole-containing starting material in a polar aprotic solvent, such as dimethylformamide (DMF), often in the presence of a base to facilitate the reaction. The reaction mixture is typically heated to drive the reaction to completion. Upon cooling, the product is isolated by precipitation or extraction and purified by column chromatography or recrystallization.

Detailed Protocol for ecMetAP-IN-1 (Compound 17):

The specific, detailed experimental procedure for the synthesis of **ecMetAP-IN-1** is contained within the experimental section of the primary research article by Schiffmann et al. (2006).



Access to this publication is required to reproduce the synthesis.

Experimental Protocols for Activity Assays

The inhibitory activity of **ecMetAP-IN-1** and its analogues was determined using an in vitro enzyme inhibition assay. The general principles of such an assay are described here.

ecMetAP Enzyme Inhibition Assay

The assay measures the catalytic activity of ecMetAP in the presence and absence of the test compounds. A synthetic substrate, typically a dipeptide with an N-terminal methionine, is used. The cleavage of this substrate by ecMetAP releases a product that can be detected, often through a change in absorbance or fluorescence.

Key Steps:

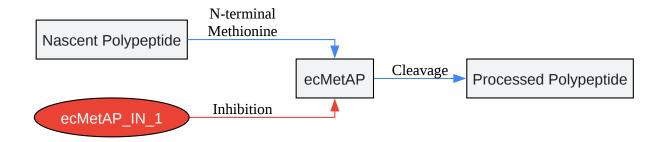
- Enzyme and Substrate Preparation: Recombinant ecMetAP is purified and its concentration determined. A stock solution of the substrate is prepared in a suitable buffer.
- Inhibitor Preparation: The test compounds (ecMetAP-IN-1 and its analogues) are dissolved
 in a suitable solvent, typically DMSO, to create stock solutions. A dilution series is then
 prepared to test a range of inhibitor concentrations.
- Assay Reaction: The assay is performed in a multi-well plate format. Each well contains the
 assay buffer, a fixed concentration of ecMetAP, and a specific concentration of the inhibitor.
 The reaction is initiated by the addition of the substrate.
- Detection: The rate of product formation is monitored over time using a plate reader.
- Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration.
 The IC50 value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the reaction velocities against the inhibitor concentrations and fitting the data to a suitable dose-response curve.

For the precise buffer compositions, substrate and enzyme concentrations, and incubation times used in the study by Schiffmann et al., the original publication should be consulted.



Signaling Pathway and Experimental Workflow

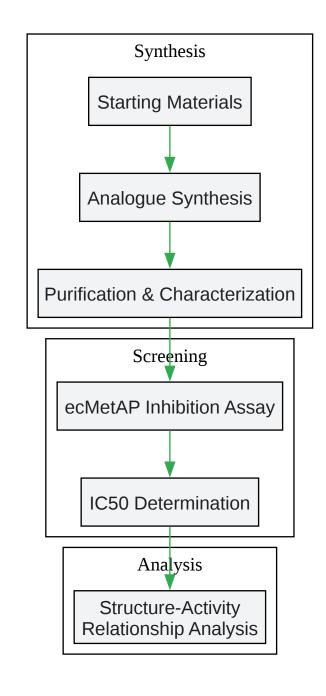
The following diagrams illustrate the mechanism of action of ecMetAP and the general workflow for identifying and characterizing its inhibitors.



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Caption: Mechanism of ecMetAP action and its inhibition.





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Caption: General experimental workflow for synthesis and activity comparison.

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